エポキシコナゾール

説明

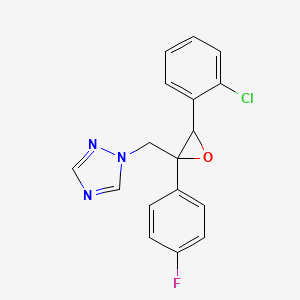

1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole is an epoxide that is oxirane substituted by a 2-chlorophenyl, 4-fluorophenyl and a 1H-1,2,4-triazol-1-ylmethyl groups. It is an epoxide, a member of monochlorobenzenes, a member of monofluorobenzenes and a member of triazoles.

Epoxiconazole can cause cancer according to The Environmental Protection Agency (EPA).

科学的研究の応用

殺菌活性

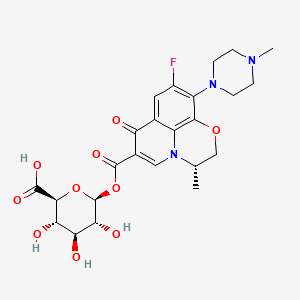

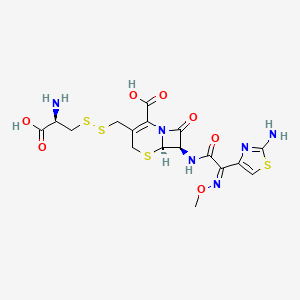

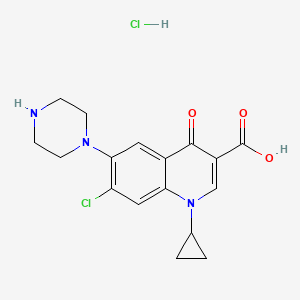

エポキシコナゾールは、農業で広く殺菌剤として使用されています。その主な用途は、穀物(小麦、大麦、米)、ブドウ、野菜などの作物の真菌病の防除です。フザリウム属、セプトリア属、ブルメリア属などのさまざまな真菌病原菌に効果的に作用します。 エポキシコナゾールは、エルゴステロール生合成を阻害することで、真菌の細胞膜を破壊し、病気を抑制します {svg_1}.

作物保護と収量増加

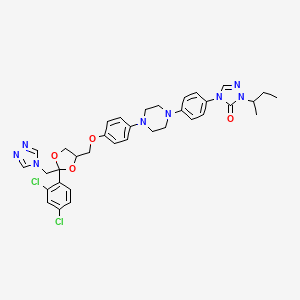

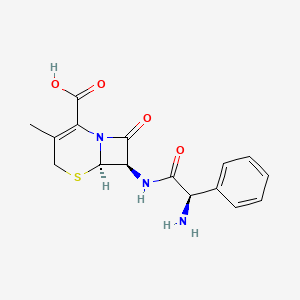

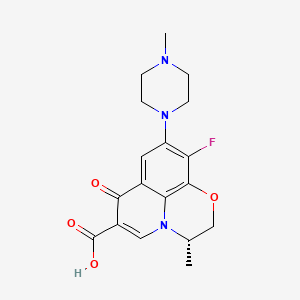

圃場試験では、エポキシコナゾールがイネいもち病(真菌であるMagnaporthe oryzaeが原因)の有効な防除に役立ち、イネの収量を増加させることが示されています。 112.5 g a.i/haの投与量で、75%以上の防除効果を示し、トリシクラゾールなどの他の殺菌剤と同等であり、カルベンダジムよりも優れていました {svg_2}. エポキシコナゾールの使用は、作物の健康状態と生産性の向上に役立ちます。

内分泌かく乱特性

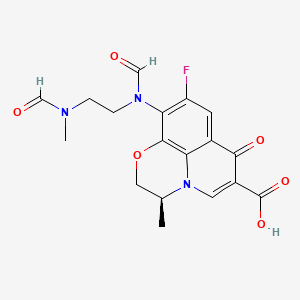

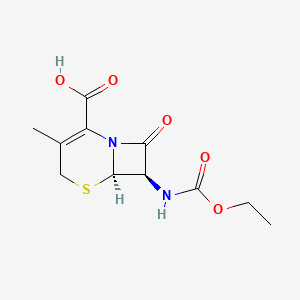

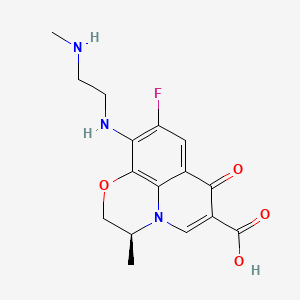

エポキシコナゾールの内分泌かく乱特性が評価されています。 内分泌かく乱効果を示しますが、関連するNOAEL(無影響レベル)は変化せず、分類も変わりません {svg_3}. 研究者は、内分泌系への影響を継続して調査しています。

毒性学と安全性評価

エポキシコナゾールの毒性学的側面が調査されています:

酸化ストレスと生化学的影響

動物実験では、エポキシコナゾールへの暴露により、肝臓および腎臓の脂質過酸化が上昇し、タンパク質酸化も上昇しました。 これらの発見は、さまざまな暴露レベルにおける潜在的な酸化ストレス効果を強調しています {svg_6}.

環境運命と生態毒性

エポキシコナゾールの環境挙動、残留性、非標的生物への影響は重要な検討事項です。 研究者は、その分解、移動性、水生生態系や土壌の健康への潜在的な影響を評価しています {svg_7}.

生化学分析

Biochemical Properties

Epoxiconazole plays a crucial role in inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, by binding to its heme iron. This interaction disrupts the enzyme’s function, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth . Additionally, Epoxiconazole has been shown to affect other biomolecules, including various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase .

Cellular Effects

Epoxiconazole exerts significant effects on various cell types and cellular processes. In fungal cells, it disrupts cell membrane integrity and function, leading to cell death. In mammalian cells, Epoxiconazole has been observed to induce oxidative stress, resulting in increased levels of reactive oxygen species (ROS) and lipid peroxidation . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Epoxiconazole exposure has been linked to alterations in the expression of genes involved in antioxidant defense and apoptosis .

Molecular Mechanism

The primary mechanism of action of Epoxiconazole involves its binding to the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting the enzyme’s activity. This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in fungal cell membrane synthesis . The accumulation of toxic sterol intermediates disrupts membrane structure and function, leading to fungal cell death. Additionally, Epoxiconazole’s interaction with other biomolecules, such as antioxidant enzymes, suggests a broader impact on cellular oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epoxiconazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term exposure to Epoxiconazole has been associated with persistent oxidative stress and cellular damage in both in vitro and in vivo studies . These effects highlight the importance of monitoring the temporal dynamics of Epoxiconazole’s impact on cellular function.

Dosage Effects in Animal Models

The effects of Epoxiconazole vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress and minimal cellular damage. Higher doses have been associated with significant toxic effects, including hepatotoxicity and nephrotoxicity . Dose-dependent increases in oxidative stress markers, such as lipid peroxidation and protein oxidation, have been observed in animal studies . These findings underscore the importance of dose optimization to minimize adverse effects while maintaining efficacy.

Metabolic Pathways

Epoxiconazole is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of Epoxiconazole and its metabolites via urine and bile. The interaction of Epoxiconazole with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, Epoxiconazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s lipophilic nature allows it to readily cross cell membranes and distribute within different cellular compartments. Studies have shown that Epoxiconazole can accumulate in the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

Epoxiconazole’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with lanosterol 14α-demethylase (CYP51) and other enzymes involved in sterol biosynthesis . Additionally, Epoxiconazole’s impact on oxidative stress responses suggests its presence in mitochondria and other organelles involved in redox regulation . Understanding the subcellular localization of Epoxiconazole provides insights into its mechanisms of action and potential cellular targets.

特性

IUPAC Name |

1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034223 | |

| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135319-73-2, 106325-08-0 | |

| Record name | 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135319-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)